molecular formula C9H19NO2 B2390079 Tert-butyl (3S)-3-aminopentanoate CAS No. 1883490-86-5

Tert-butyl (3S)-3-aminopentanoate

Cat. No.: B2390079
CAS No.: 1883490-86-5
M. Wt: 173.256
InChI Key: KLZKLOMEOUQHEO-ZETCQYMHSA-N
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Description

Tert-butyl (3S)-3-aminopentanoate is a chiral ester derivative featuring a pentanoate backbone with a tertiary butyl ester group and an amine substituent at the (3S)-position. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol (calculated from ). The compound’s structural specificity, including its stereochemistry (S-configuration) and functional groups, makes it valuable in pharmaceutical synthesis, particularly as a building block for peptidomimetics or bioactive molecules. Key identifiers include:

  • SMILES: CCC(CC(=O)OC(C)(C)C)N
  • InChIKey: KLZKLOMEOUQHEO-UHFFFAOYSA-N .

The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes. However, the amine group introduces reactivity, necessitating controlled handling to avoid undesired side reactions.

Properties

IUPAC Name

tert-butyl (3S)-3-aminopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-7(10)6-8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZKLOMEOUQHEO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-aminopentanoate typically involves the esterification of (3S)-3-aminopentanoic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-aminopentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions to form amides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-aminopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-aminopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its target. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares tert-butyl (3S)-3-aminopentanoate with analogous tert-butyl amino esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications/Notes
This compound C₉H₁₉NO₂ 173.25 Ester, primary amine (3S) Pharmaceutical intermediates
Tert-butyl (3S)-3-Amino-5-methylhexanoate C₁₁H₂₃NO₂ 201.31 Ester, primary amine, methyl (3S) Specialty synthesis (Catalog entry)
Tert-butyl-(2S,3S)-3-Amino-2-hydroxybutanoate C₉H₁₇NO₃ 187.24 Ester, primary amine, hydroxyl (2S,3S) Chiral synthon for β-lactams
Tert-butyl (3R)-3-aminobutanoate C₈H₁₇NO₂ 159.23 Ester, primary amine (3R) Marketed for agrochemicals

Key Observations :

  • Chain Length and Substituents: The pentanoate/hexanoate distinction affects solubility and steric bulk.
  • Functional Groups: The hydroxyl group in tert-butyl-(2S,3S)-3-Amino-2-hydroxybutanoate increases polarity, making it suitable for hydrogen bonding in asymmetric catalysis .
  • Stereochemistry: The (3R) vs. (3S) configuration in aminobutanoate vs. aminopentanoate influences biological activity and synthetic utility .

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